molecular formula C32H49N3O5S B11934764 Acat-IN-7

Acat-IN-7

Cat. No.: B11934764
M. Wt: 587.8 g/mol
InChI Key: OONGEPAWWNZIAT-QFIPXVFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acat-IN-7 is a compound that acts as an inhibitor of the enzyme acyl-Coenzyme A: cholesterol acyltransferase (ACAT). This enzyme is responsible for the esterification of cholesterol, a process crucial for cholesterol homeostasis in the body. This compound effectively suppresses the transcription process mediated by nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acat-IN-7 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it typically involves organic synthesis techniques such as condensation reactions, esterification, and purification processes .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale organic synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The process would also include steps for the safe handling and disposal of chemical reagents and by-products .

Chemical Reactions Analysis

Types of Reactions

Acat-IN-7 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of this compound. Substitution reactions can result in various substituted derivatives with different functional groups .

Scientific Research Applications

Acat-IN-7 has a wide range of scientific research applications, including:

Mechanism of Action

Acat-IN-7 exerts its effects by inhibiting the enzyme acyl-Coenzyme A: cholesterol acyltransferase (ACAT). This inhibition prevents the esterification of cholesterol, leading to a decrease in cholesterol ester levels. The compound also suppresses the transcription process mediated by nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which plays a role in various cellular processes, including inflammation and immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acat-IN-7 is unique due to its specific inhibition of ACAT and its ability to suppress NF-κB mediated transcription. This dual action makes it a valuable compound for studying cholesterol metabolism and related cellular processes .

Properties

Molecular Formula

C32H49N3O5S

Molecular Weight

587.8 g/mol

IUPAC Name

[4-[[(2S)-2-aminopropanoyl]amino]-2,6-di(propan-2-yl)phenyl] N-[2-[2,4,6-tri(propan-2-yl)phenyl]acetyl]sulfamate

InChI

InChI=1S/C32H49N3O5S/c1-17(2)23-12-25(18(3)4)29(26(13-23)19(5)6)16-30(36)35-41(38,39)40-31-27(20(7)8)14-24(15-28(31)21(9)10)34-32(37)22(11)33/h12-15,17-22H,16,33H2,1-11H3,(H,34,37)(H,35,36)/t22-/m0/s1

InChI Key

OONGEPAWWNZIAT-QFIPXVFZSA-N

Isomeric SMILES

C[C@@H](C(=O)NC1=CC(=C(C(=C1)C(C)C)OS(=O)(=O)NC(=O)CC2=C(C=C(C=C2C(C)C)C(C)C)C(C)C)C(C)C)N

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)CC(=O)NS(=O)(=O)OC2=C(C=C(C=C2C(C)C)NC(=O)C(C)N)C(C)C)C(C)C

Origin of Product

United States

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